Cas no 1935193-22-8 (2-Amino-1,2-dicyclopropylethan-1-one)

2-Amino-1,2-dicyclopropylethan-1-one 化学的及び物理的性質
名前と識別子
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- 2-Amino-1,2-dicyclopropylethan-1-one
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- インチ: 1S/C8H13NO/c9-7(5-1-2-5)8(10)6-3-4-6/h5-7H,1-4,9H2
- InChIKey: ADYXTFGHJQNRKR-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1CC1)C(N)C1CC1
2-Amino-1,2-dicyclopropylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM538101-1g |
2-Amino-1,2-dicyclopropylethan-1-one |
1935193-22-8 | 95%+ | 1g |
$833 | 2023-03-10 |
2-Amino-1,2-dicyclopropylethan-1-one 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
2-Amino-1,2-dicyclopropylethan-1-oneに関する追加情報
2-Amino-1,2-Dicyclopropylethan-1-One: A Comprehensive Overview
2-Amino-1,2-dicyclopropylethan-1-one, also known by its CAS number 1935193-22-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a diketone functional group and two cyclopropyl substituents attached to the same carbon atom. The presence of these substituents imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of 2-Amino-1,2-dicyclopropylethan-1-one involves a series of carefully designed reactions. One common approach is the cyclopropanation of an appropriate ketone precursor using reagents such as Simmons-Smith reagent or other organometallic compounds. This process not only forms the cyclopropane rings but also establishes the stereochemistry of the molecule. Recent advancements in catalytic methods have further streamlined the synthesis, enabling higher yields and better control over the product's purity.
In terms of applications, 2-Amino-1,2-dicyclopropylethan-1-one has been extensively studied for its potential in drug discovery. Its rigid structure and ability to form hydrogen bonds make it an attractive candidate for targeting specific biological pathways. For instance, researchers have explored its role as a kinase inhibitor, demonstrating promising results in vitro. Additionally, the compound has shown potential in modulating ion channels, which could lead to novel therapeutic agents for conditions such as epilepsy and pain management.
The physical properties of 2-Amino-1,2-dicyclopropylethan-1-one are equally intriguing. Its melting point and solubility characteristics are influenced by the electron-withdrawing nature of the ketone group and the steric hindrance introduced by the cyclopropyl substituents. These properties are crucial for determining its behavior in various chemical reactions and its suitability for different experimental setups.
From a safety standpoint, while 2-Amino-1,2-dicyclopropylethan-1-one is not classified as a hazardous material under standard conditions, proper handling procedures should be followed to ensure laboratory safety. This includes wearing appropriate personal protective equipment and maintaining good ventilation during synthesis and analysis.
In conclusion, 2-Amino-1,2-dicyclopropylethan-1-one is a versatile compound with a wide range of applications in both academic research and industrial settings. Its unique structure and functional groups make it an invaluable tool for exploring new chemical reactions and developing innovative pharmaceutical agents. As research continues to uncover its full potential, this compound is poised to play an even more significant role in advancing our understanding of organic chemistry and drug design.
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